molecular formula C13H23NO B13036038 1-(Adamantan-1-yl)-1-aminopropan-2-ol CAS No. 443922-16-5

1-(Adamantan-1-yl)-1-aminopropan-2-ol

Katalognummer: B13036038
CAS-Nummer: 443922-16-5
Molekulargewicht: 209.33 g/mol
InChI-Schlüssel: PULVSAYBLQBLAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Adamantan-1-yl)-1-aminopropan-2-ol is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-1-aminopropan-2-ol typically involves the reaction of adamantan-1-yl derivatives with appropriate reagents. One common method involves the reduction of adamantan-1-yl ketones followed by amination. For instance, the reduction of 1-(Adamantan-1-yl)propan-2-one using sodium borohydride can yield the corresponding alcohol, which can then be aminated using ammonia or amines under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Adamantan-1-yl)-1-aminopropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form the corresponding hydrocarbons.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantan-1-yl ketones, while substitution reactions can produce various substituted adamantane derivatives .

Wissenschaftliche Forschungsanwendungen

1-(Adamantan-1-yl)-1-aminopropan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Adamantan-1-yl)-1-aminopropan-2-ol involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can enhance binding affinity to target proteins. The amino group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s biological activity. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Adamantan-1-yl)-1-aminopropan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other adamantane derivatives, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

443922-16-5

Molekularformel

C13H23NO

Molekulargewicht

209.33 g/mol

IUPAC-Name

1-(1-adamantyl)-1-aminopropan-2-ol

InChI

InChI=1S/C13H23NO/c1-8(15)12(14)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-12,15H,2-7,14H2,1H3

InChI-Schlüssel

PULVSAYBLQBLAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C12CC3CC(C1)CC(C3)C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.